molecular formula C9H10ClN3O B1424018 4-(6-Chloropyridin-2-yl)piperazin-2-one CAS No. 1220017-61-7

4-(6-Chloropyridin-2-yl)piperazin-2-one

Cat. No. B1424018
M. Wt: 211.65 g/mol
InChI Key: BGTGUAQDULRNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(6-Chloropyridin-2-yl)piperazin-2-one” is a chemical compound with the molecular formula C9H10ClN3O . It is related to other compounds such as “4-[(6-Chloropyridin-3-yl)carbonyl]piperazin-2-one” and “2-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-1-(4-hydroxy-1,2-oxazolidin-2-yl)ethan-1-one” which have been studied for various applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of “4-(6-Chloropyridin-2-yl)piperazin-2-one” can be represented by the SMILES string "O=C (C1=CN=C (Cl)C=C1)N2CC (NCC2)=O" . This indicates that the compound contains a piperazine ring attached to a 6-chloropyridin-2-yl group.

Scientific Research Applications

Synthesis and Structural Characterization

Several studies have focused on synthesizing and characterizing new compounds related to "4-(6-Chloropyridin-2-yl)piperazin-2-one." For instance, Li et al. (2015) synthesized a related compound and detailed its crystal structure, indicating good fungicidal and antiviral activities Li et al., 2015. Similarly, Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives and evaluated their antimicrobial activity, showcasing the versatility of these compounds in developing potential antimicrobial agents Patel, Agravat, & Shaikh, 2011.

Biological and Antimicrobial Activity

Research into the biological activities of compounds structurally related to "4-(6-Chloropyridin-2-yl)piperazin-2-one" has yielded promising results. The synthesis and evaluation of pyridine derivatives by Patel and Agravat (2007) have demonstrated significant antibacterial and antifungal properties, contributing to the ongoing search for new antimicrobial agents Patel & Agravat, 2007.

Anticancer Activities

Further studies have explored the anticancer potential of novel compounds. Demirci and Demirbas (2019) synthesized new Mannich bases starting from a related compound and evaluated their anticancer activity against prostate cancer cell lines, highlighting the potential therapeutic applications of these compounds in cancer treatment Demirci & Demirbas, 2019.

Antipsychotic and Hypoxic-Cytotoxic Agents

Raviña et al. (2000) prepared novel butyrophenones with affinity for dopamine and serotonin receptors, indicating their potential as antipsychotic drugs. This research underscores the broad pharmacological applications of compounds related to "4-(6-Chloropyridin-2-yl)piperazin-2-one" Raviña et al., 2000. Additionally, Ortega et al. (2000) synthesized new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, evaluating their hypoxic-cytotoxic activities and further emphasizing the diverse potential applications of these compounds in medicinal chemistry Ortega et al., 2000.

Future Directions

The future directions for research on “4-(6-Chloropyridin-2-yl)piperazin-2-one” and related compounds could involve further exploration of their potential applications in medical and pharmaceutical contexts, given their observed biological activities .

properties

IUPAC Name

4-(6-chloropyridin-2-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-7-2-1-3-8(12-7)13-5-4-11-9(14)6-13/h1-3H,4-6H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTGUAQDULRNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Chloropyridin-2-yl)piperazin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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